molecular formula C14H19N B6335720 4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95% CAS No. 731767-57-0

4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95%

Cat. No. B6335720
CAS RN: 731767-57-0
M. Wt: 201.31 g/mol
InChI Key: QTSFBKWVUYOERR-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95% is a synthetic organic compound that has been used extensively in scientific research due to its unique properties. It is a white crystalline solid with a melting point of 99-101°C and a boiling point of 217-219°C. This compound has a variety of applications in the laboratory, ranging from the synthesis of other compounds to the study of its biochemical and physiological effects.

Scientific Research Applications

4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of other compounds, such as 4-(2-chloro-3-phenylprop-2-en-1-yl)piperidine and 4-(2-chloro-3-phenylprop-2-en-1-yl)piperidine hydrochloride. It has also been used to study the biochemical and physiological effects of certain drugs and compounds. Furthermore, it has been used to study the structure and reactivity of molecules and the interactions between molecules.

Mechanism of Action

The mechanism of action of 4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95% is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which leads to the production of certain hormones and neurotransmitters, resulting in the desired biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95% are not fully understood. However, studies have shown that the compound has the potential to affect the levels of certain hormones and neurotransmitters in the body, such as dopamine, norepinephrine, and serotonin. It is also believed to have an effect on the levels of certain enzymes, such as monoamine oxidase.

Advantages and Limitations for Lab Experiments

4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively stable and can be stored for extended periods of time without significant degradation. Additionally, the compound is relatively inexpensive and can be easily purchased from chemical suppliers. The main limitation is that the compound can be somewhat toxic and should be handled with care.

Future Directions

There are several potential future directions for 4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95%. One potential direction is to further explore its biochemical and physiological effects in order to better understand its mechanism of action. Additionally, further research could be done to explore its potential applications in the synthesis of other compounds and its potential use as a therapeutic agent. Finally, further research could be done to explore its potential toxicity and the potential risks associated with its use.

Synthesis Methods

4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95% can be synthesized using a variety of methods. One method involves the reaction of 4-(2-chloro-3-phenylprop-2-en-1-yl)piperidine with sodium ethoxide in ethanol to form the desired product. This reaction is carried out at room temperature and can be completed in approximately 30 minutes. Another method involves the reaction of 1-(3-piperidin-1-yl)propan-2-one with 3-chloro-2-phenylpropene in the presence of potassium carbonate and ethanol. This reaction is carried out at a temperature of 70°C and can be completed in approximately 1 hour.

properties

IUPAC Name

4-[(E)-3-phenylprop-2-enyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-7,14-15H,8-12H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSFBKWVUYOERR-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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